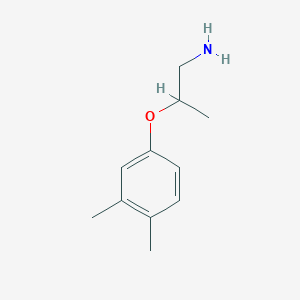

2-(3,4-Dimethyl-phenoxy)-propylamine

Description

Significance of Phenoxypropylamine Derivatives in Contemporary Chemical Biology

Phenoxypropylamine derivatives are of considerable interest in modern chemical biology due to their versatile biological activities. The inherent structural features of this scaffold—a hydrophobic phenyl ring, a flexible propyl linker, and a basic amino group—allow for interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov This versatility has led to the development of phenoxypropylamine-containing compounds with a broad spectrum of pharmacological effects.

The significance of this scaffold is underscored by its presence in numerous clinically used drugs and research compounds. For instance, the phenoxypropanolamine substructure is a key feature of many beta-blockers, a class of drugs widely used to manage cardiovascular conditions. google.comacs.org The ability of the phenoxypropylamine core to be readily modified with various substituents allows for the fine-tuning of its pharmacological properties, making it an attractive template for the design of new therapeutic agents. mdpi.com

Recent research continues to highlight the importance of the phenoxypropylamine scaffold. Studies have explored its incorporation into novel compounds targeting a range of diseases. The adaptability of the phenoxypropylamine moiety allows medicinal chemists to systematically alter its structure to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com

Overview of Structural Classes and Their Broad Research Relevance

The phenoxypropylamine scaffold is the foundation for several structural classes of compounds, each with distinct research relevance. The core structure can be systematically modified at several positions, leading to a wide array of derivatives.

Key Structural Classes of Phenoxypropylamine Derivatives:

| Structural Class | General Structure | Key Features | Broad Research Relevance |

| Phenoxypropanolamines | Ar-O-CH₂-CH(OH)-CH₂-NR¹R² | Presence of a hydroxyl group on the propyl chain. | Beta-adrenergic receptor antagonists (beta-blockers). google.comacs.org |

| Phenoxyethylamines | Ar-O-CH₂-CH₂-NR¹R² | Shorter alkyl chain compared to phenoxypropylamines. | Investigated for various CNS activities. |

| N-Substituted Phenoxypropylamines | Ar-O-(CH₂)₃-NHR | Variations in the substituent (R) on the nitrogen atom. | Modulation of activity at various receptors and transporters. |

| Ring-Substituted Phenoxypropylamines | (Substituted Ar)-O-(CH₂)₃-NH₂ | Substituents on the aromatic ring. | Fine-tuning of electronic and steric properties to alter biological activity. nih.gov |

The research relevance of these structural classes is vast. For example, the study of phenoxypropanolamines has been instrumental in understanding the structure-activity relationships of beta-blockers, leading to the development of agents with improved selectivity and fewer side effects. acs.org Furthermore, the exploration of various substitutions on the phenyl ring and the amine has led to the discovery of compounds with novel activities.

Historical Context and Evolution of Alkylaminobenzyl Ether Research

The scientific journey of alkylaminobenzyl ethers, the broader class to which phenoxypropylamines belong, has its roots in the early to mid-20th century with the exploration of synthetic molecules for their pharmacological effects. The initial discoveries of the biological activities of simple ethers and amines paved the way for more complex structures.

A significant milestone in this area was the development of the first beta-blockers in the 1960s. This research demonstrated the therapeutic potential of the phenoxypropanolamine scaffold and spurred further investigation into related structures. google.com These early studies established the fundamental principles of how the structural components of these molecules contribute to their biological activity.

Over the decades, research has evolved from simple screening of compounds to a more rational, structure-based design approach. Advances in analytical techniques, such as X-ray crystallography and computational modeling, have provided detailed insights into how these molecules interact with their biological targets. This has enabled researchers to design and synthesize novel derivatives with enhanced properties. The ongoing research into phenoxypropylamine derivatives and related alkylaminobenzyl ethers continues to be a vibrant area of medicinal chemistry, with the potential to yield new therapeutic agents for a variety of diseases.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(3,4-dimethylphenoxy)propan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-8-4-5-11(6-9(8)2)13-10(3)7-12/h4-6,10H,7,12H2,1-3H3 |

InChI Key |

UHWNETBQPWKEAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)CN)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Dimethyl Phenoxy Propylamine and Its Analogs

Established Synthetic Routes and Mechanistic Considerations

Traditional synthetic approaches to 2-(3,4-dimethyl-phenoxy)-propylamine and related compounds primarily rely on two robust reaction classes: reductive amination and nucleophilic substitution. These methods are valued for their reliability and the widespread availability of starting materials.

Reductive Amination Strategies for Alkoxypropanal Intermediates

The synthesis typically starts with the formation of the aldehyde precursor. This can be achieved via the Williamson ether synthesis between 3,4-dimethylphenol (B119073) and a suitable three-carbon synthon bearing a protected aldehyde, such as 2-chloropropionaldehyde diethyl acetal, followed by acidic hydrolysis to deprotect the aldehyde.

Once the 2-(3,4-dimethyl-phenoxy)-propanal is obtained, it is reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate, to form an intermediate imine. This imine is highly reactive and is reduced in situ to the target primary amine. Several reducing agents are effective for this transformation, each with specific advantages.

Common reducing agents for reductive amination include:

Sodium cyanoborohydride (NaBH3CN): This reagent is particularly effective because it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3): A popular alternative to NaBH3CN, STAB is also selective for imines over aldehydes and is less toxic. nih.gov It is often used in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE). nih.gov

Catalytic Hydrogenation: Using molecular hydrogen (H2) in the presence of a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) is another effective method. nih.gov This approach is considered a "green" chemistry alternative due to its high atom economy. nih.gov

The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a protonated imine, which is then irreversibly reduced by the hydride reagent to furnish the final 2-(3,4-dimethyl-phenoxy)-propylamine. nih.gov

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Advantages | Considerations |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Ethanol | High selectivity for imine over carbonyl masterorganicchemistry.com | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, DCE | Non-toxic, mild, highly selective nih.gov | Stoichiometric waste |

| Catalytic Hydrogenation (H2/Pd/C, Raney Ni) | Methanol, Ethanol, Ethyl Acetate | High atom economy, clean process nih.gov | Requires specialized pressure equipment |

Nucleophilic Substitution Reactions Involving Phenolic Precursors

An alternative and widely used approach is the construction of the ether linkage via a nucleophilic substitution reaction, typically a Williamson ether synthesis. This method involves the reaction of a phenoxide precursor with an alkyl halide. To synthesize 2-(3,4-dimethyl-phenoxy)-propylamine, this route starts with 3,4-dimethylphenol.

The phenol (B47542) is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the more nucleophilic 3,4-dimethylphenoxide anion. This anion then acts as a nucleophile, attacking an electrophilic three-carbon chain that already contains the amine functionality or a precursor group.

A common strategy involves using a substrate like 2-chloropropylamine or 2-bromopropylamine. However, because the amine can interfere with the reaction or act as a competing nucleophile, its protection is often necessary. A more practical approach is to use a substrate where the amine is present as a less reactive precursor, such as a nitro group. For example, the 3,4-dimethylphenoxide can be reacted with a 2-halonitropropane (e.g., 2-bromo-1-nitropropane). The resulting 2-(3,4-dimethyl-phenoxy)-1-nitropropane can then be reduced to the target primary amine using standard nitro group reduction methods, such as catalytic hydrogenation (H2 over Pd/C) or reduction with metals like iron or zinc in acidic media.

The reaction is a classic SN2 mechanism where the phenoxide displaces the halide leaving group. The efficiency of this reaction depends on factors such as the choice of solvent (polar aprotic solvents like DMF or acetonitrile (B52724) are common), reaction temperature, and the nature of the leaving group (I > Br > Cl). mdpi.com

Advanced Synthetic Approaches and Process Optimization

Development of Catalytic Systems and Ligand Design for Amination Reactions

Modern synthetic chemistry emphasizes the use of catalytic systems to enhance reaction efficiency and selectivity. For the synthesis of phenoxypropylamines, catalytic reductive amination using molecular hydrogen is a key area of development. While traditional catalysts like Pd/C and Raney Ni are effective, research is ongoing to develop more active and selective catalysts that can operate under milder conditions (e.g., lower H2 pressure and temperature). nih.gov

Recent advances have focused on:

Nanoparticle Catalysts: Heterogeneous catalysts based on palladium or platinum nanoparticles supported on materials like silicon nanostructures have shown high activity and reusability. nih.gov These systems can facilitate reductive aminations at atmospheric pressure of H2, improving operational safety. nih.gov

Ligand Design for Homogeneous Catalysis: While less common for simple amine synthesis, homogeneous catalysis offers high selectivity. For related C-N bond-forming reactions, the design of specific ligands for transition metals like palladium, rhodium, or iridium can control the catalytic cycle, potentially enabling direct amination pathways that avoid the pre-formation of aldehydes. Research into phenoxy-imine ligands, for instance, shows how ligand modification can influence the electronic and steric properties of a metal center to fine-tune its catalytic activity. mdpi.com

Table 2: Examples of Catalytic Systems for Amination

| Catalyst System | Reaction Type | Advantages |

|---|---|---|

| Ni/γ-Al2O3 | Reductive Amination of Alcohols | High stability and activity for converting alcohols directly to amines. researchgate.net |

| SiNS–Pd Nanoparticles | Reductive Alkylation (H2) | Operates at atmospheric pressure, reusable, low metal leaching. nih.gov |

| Cp*Ir Complexes | Transfer Hydrogenation | Uses ammonium formate (B1220265) as both nitrogen and hydrogen source for direct ketone amination. organic-chemistry.org |

Regioselective Synthesis and Control of Isomeric Purity for Phenoxypropylamine Derivatives

The synthesis of substituted phenoxypropylamine analogs requires precise control over regioselectivity—the ability to control where chemical bonds are formed on a molecule. For instance, when starting with a phenol containing multiple hydroxyl groups, selective mono-alkylation can be a significant challenge. This is often addressed through the use of protecting groups or by exploiting subtle differences in the acidity of the phenolic protons.

A critical aspect for 2-(3,4-dimethyl-phenoxy)-propylamine is its stereochemistry. The carbon atom attached to the oxygen and the methyl group is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). For many applications, a single enantiomer is required. Achieving high isomeric purity can be accomplished through several strategies:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other during the synthesis. For example, asymmetric reduction of an intermediate imine can be achieved using chiral borane (B79455) reagents or through catalytic asymmetric hydrogenation with catalysts bearing chiral ligands.

Resolution of Racemates: A racemic mixture (a 50:50 mix of both enantiomers) can be synthesized using a non-chiral route and then separated. This is often done by reacting the amine with a chiral resolving agent (a chiral acid) to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.

Application of Continuous Flow Reactors for Scalable Synthesis

For the large-scale production of fine chemicals and pharmaceuticals, continuous flow chemistry is emerging as a powerful alternative to traditional batch processing. europa.eu Performing reactions in continuous flow reactors offers numerous advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater consistency and scalability. europa.eursc.org

The synthesis of 2-(3,4-dimethyl-phenoxy)-propylamine and its analogs can be adapted to flow systems:

Reductive Amination in Flow: Catalytic hydrogenations are well-suited for flow chemistry. A solution of the alkoxypropanal and ammonia source can be passed through a heated tube or column packed with a solid-supported catalyst (a packed-bed reactor). mdpi.com This setup allows for precise control of temperature, pressure, and residence time, leading to high conversions and selectivities. nih.govmdpi.com

Nucleophilic Substitution in Flow: Williamson ether synthesis can also be performed in a flow reactor. Pumping a mixture of the deprotonated phenol and the alkyl halide through a heated coil can significantly reduce reaction times from hours to minutes due to superior heat transfer.

The transition from batch to continuous flow enables automated and more efficient manufacturing processes, which is a key goal in modern chemical production. europa.eu A continuous flow setup for a multi-step synthesis could involve several reactors in sequence, where the product from one step is directly fed into the next, avoiding time-consuming isolation and purification of intermediates. rsc.org

Derivatization Strategies for Structural Diversification

The structural framework of 2-(3,4-Dimethyl-phenoxy)-propylamine offers multiple sites for chemical modification, enabling the generation of a diverse library of analogs. These derivatization strategies can be broadly categorized into three main areas: modifications of the phenoxy moiety, alterations to the propylamine (B44156) backbone, and functionalization of the terminal amine group. Such structural diversification is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's physicochemical and biological properties.

The 3,4-dimethylphenyl ring of the core molecule is amenable to various aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The existing methyl groups are activating, ortho-, para-directing substituents, which influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. researchgate.net The primary positions for substitution on the 3,4-dimethylphenoxy ring are positions 2, 5, and 6.

Common electrophilic aromatic substitution reactions that can be employed include:

Halogenation: Introducing halogen atoms (e.g., Cl, Br, I) can significantly alter the electronic properties and lipophilicity of the molecule. This is typically achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine with an oxidizing agent.

Nitration: The introduction of a nitro group (-NO2) using nitric acid and sulfuric acid serves as a key step for further functionalization. The nitro group can be subsequently reduced to an amine, which can then be derivatized.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups to the aromatic ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. youtube.com This allows for the extension of carbon frameworks attached to the phenoxy ring.

Sulfonylation: Reaction with sulfuric acid or a derivative can introduce a sulfonic acid group (-SO3H), which can impact the solubility and acidity of the compound. researchgate.net

In addition to electrophilic substitutions, nucleophilic aromatic substitution (SNA_r_) could be employed if the ring is sufficiently activated with strong electron-withdrawing groups. nih.govscienceforecastoa.com For instance, if a nitro group were introduced, it could potentially be displaced by various nucleophiles.

| Reaction Type | Reagent(s) | Potential Substituent | Target Position(s) |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), AlCl3 | -Br | 2, 5, 6 |

| Nitration | HNO3, H2SO4 | -NO2 | 2, 5, 6 |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | -COCH3 | 2, 6 |

| Chlorosulfonylation | ClSO3H | -SO2Cl | 2, 6 |

The propylamine backbone serves as a linker between the aromatic phenoxy moiety and the reactive amine. Modifications to this chain can alter the molecule's conformation, flexibility, and spacing between the two terminal ends.

C-H Functionalization: Recent advances in synthetic chemistry have enabled the direct functionalization of C(sp³)–H bonds, which can be applied to the propylamine backbone. nih.gov For instance, photoredox catalysis using reversible hydrogen atom transfer (HAT) can achieve site-selective α-C–H functionalization of amines. nih.gov This strategy could potentially be used to introduce new substituents at the carbon atom adjacent to the nitrogen (the α-carbon) or the carbon adjacent to the oxygen (the β-carbon), leading to the formation of new C-C or C-heteroatom bonds. Such transformations are valuable for late-stage functionalization, allowing for the diversification of complex molecules without requiring a complete re-synthesis. chemrxiv.org

Homologation: Homologation, or the extension of the carbon chain, can be achieved through multi-step synthetic sequences. For example, the parent amine could be converted to a suitable leaving group, followed by nucleophilic substitution with a cyanide-containing reagent. Subsequent reduction of the nitrile would yield a butylamine (B146782) analog, effectively extending the chain by one carbon. Alternatively, starting from 3,4-dimethylphenol, one could employ reactants with longer alkyl chains, such as 4-chlorobutylamine or 5-chloropentylamine (B3054351) derivatives, in a Williamson ether synthesis to build longer backbones from the outset.

| Modification Strategy | Potential Reaction | Reagents/Methodology | Resulting Structure |

|---|---|---|---|

| α-C–H Functionalization | Radical addition to olefins | Photoredox catalyst, thiol HAT catalyst, electron-deficient olefin | Addition of a new substituent at the carbon alpha to the nitrogen |

| Chain Homologation | Williamson ether synthesis with a longer chain | 3,4-Dimethylphenol + 1-chloro-4-butanamine derivative | Creation of a 2-(3,4-Dimethyl-phenoxy)-butylamine analog |

| Backbone Substitution | Synthesis from a substituted building block | Reacting 3,4-dimethylphenol with an epichlorohydrin (B41342) derivative | Introduction of a hydroxyl group on the backbone |

The primary amine of 2-(3,4-Dimethyl-phenoxy)-propylamine is a highly versatile functional handle for a wide array of derivatization reactions. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic, facilitating reactions with various electrophiles.

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups at the nitrogen can be accomplished through several methods.

Reductive Amination: This is a common method for N-alkylation, involving the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. chemicalbook.com This method allows for the introduction of a wide variety of primary and secondary alkyl groups.

Nucleophilic Substitution: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can lead to mono- or di-alkylation of the amine. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Palladium-Catalyzed C-N Bond Formation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of N-aryl bonds by coupling the amine with an aryl halide or triflate. researchgate.net

N-Acylation: Primary amines readily react with acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds. This introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Other N-Functionalizations: Beyond alkylation and acylation, the amine can be converted into other functional groups, including sulfonamides (by reaction with sulfonyl chlorides), ureas (via reaction with isocyanates), and carbamates (with chloroformates). These transformations significantly diversify the structural and electronic properties of the original molecule. nih.gov

| Functional Group Introduced | Reaction Type | Typical Reagent(s) |

|---|---|---|

| Secondary Amine (-NHR) | Reductive Amination | Aldehyde/Ketone, NaBH3CN |

| Tertiary Amine (-NR2) | N-Alkylation | Alkyl Halide, K2CO3 |

| Amide (-NHCOR) | N-Acylation | Acid Chloride or Anhydride |

| Sulfonamide (-NHSO2R) | N-Sulfonylation | Sulfonyl Chloride, Pyridine |

| Urea (-NHCONHR) | Urea Formation | Isocyanate |

Structure Activity Relationship Sar Studies of 2 3,4 Dimethyl Phenoxy Propylamine Derivatives

Influence of Positional and Substituent Effects on Biological Activity

The substitution pattern on the phenoxy ring of phenoxypropanolamine derivatives plays a pivotal role in determining their pharmacological profile, including receptor affinity and selectivity. For beta-adrenergic receptor ligands, the nature and position of substituents on the aromatic ring are key determinants of potency and activity. nih.gov

In the case of 2-(3,4-Dimethyl-phenoxy)-propylamine, the two methyl groups at the 3 and 4 positions are expected to significantly influence its interaction with biological targets. Generally, substitution on the aromatic ring can affect the electronic and steric properties of the molecule. The 3,4-disubstitution pattern, in particular, has been noted to modulate the intrinsic sympathomimetic activity in some beta-blockers. nih.gov The lipophilicity conferred by the methyl groups may also enhance membrane permeability and influence binding to hydrophobic pockets within a receptor.

Table 1: Predicted Influence of Phenyl Ring Substituents on the Biological Activity of Phenoxypropylamine Analogs

| Substituent Position | Nature of Substituent | Predicted Effect on Activity | Rationale |

| Ortho (2-position) | Various | Generally potent beta-blockade | Steric interactions can favor a specific binding conformation. |

| Meta (3-position) | Electron-withdrawing | Can modulate intrinsic sympathomimetic activity. | Alters the electronic properties of the aromatic ring. |

| Para (4-position) | Acylamido groups | Can confer cardioselectivity. | Specific interactions with receptor subtypes. |

| 3,4-disubstitution | Hydroxyl-equivalents | Can modulate intrinsic sympathomimetic activity. nih.gov | Combination of electronic and steric effects. |

Impact of Aliphatic Chain Length and Branching on Target Interactions

The aliphatic propylamine (B44156) side chain of 2-(3,4-Dimethyl-phenoxy)-propylamine is a crucial element for its biological activity. The length and branching of this chain are known to be critical for proper orientation and interaction with the target receptor. In the broader class of phenoxypropanolamines, variations in the side chain have been shown to significantly affect binding affinities and functional activities. nih.gov

For many biologically active amines, a two or three-carbon chain separating the aromatic ring from the amino group is optimal for interaction with various receptors. The propylamine chain in the target molecule fits this general requirement. Lengthening or shortening this chain would likely alter the distance between the key pharmacophoric features—the aromatic ring and the amino group—potentially leading to a decrease in binding affinity.

Furthermore, the presence of a methyl group on the alpha-carbon of the ethylamine (B1201723) side chain in related phenylethanolamines is known to decrease or abolish beta-adrenergic activity. nih.gov While 2-(3,4-Dimethyl-phenoxy)-propylamine has a propylamine chain, any branching on this chain would need to be carefully considered, as it could introduce steric hindrance and affect the molecule's ability to adopt the necessary conformation for receptor binding. The incorporation of an ether linkage within the side chain, as seen in some phenoxypropanolamine derivatives, has also been explored as a means to create novel compounds. nih.gov

Elucidation of Stereochemical Influences on Receptor Binding and Efficacy

Stereochemistry is a fundamental aspect of the SAR of phenoxypropanolamine derivatives, with different enantiomers often exhibiting significantly different pharmacological activities. The 2-(3,4-Dimethyl-phenoxy)-propylamine molecule contains a chiral center at the second carbon of the propylamine chain. It is well-established for aryloxypropanolamine beta-blockers that the carbon atom bearing the hydroxyl group must possess the (S)-configuration for optimal affinity to the beta-receptor. youtube.comslideshare.net The (R)-enantiomer is typically much less potent.

This stereoselectivity arises from the specific three-dimensional arrangement of functional groups required for precise interactions with the amino acid residues in the receptor's binding pocket. For beta-adrenoceptors, the hydroxyl group on the side chain is believed to form a key hydrogen bond with a specific residue in the receptor. The stereochemistry at the chiral center dictates the correct spatial orientation of this hydroxyl group, along with the amino group and the aromatic ring, to facilitate these critical binding interactions.

Although 2-(3,4-Dimethyl-phenoxy)-propylamine lacks the hydroxyl group common to many beta-blockers, the stereochemistry at the chiral carbon will still profoundly influence the spatial disposition of the amino group and the 3,4-dimethylphenoxy moiety. It is highly probable that one enantiomer will exhibit significantly higher affinity for its biological target than the other due to a more favorable steric and electronic fit within the receptor's binding site. Studies on closely related chiral phenylethylamine derivatives have demonstrated that stereoselectivity is highly transporter-and-substrate-specific, underscoring the importance of considering the stereoisomers of 2-(3,4-Dimethyl-phenoxy)-propylamine in any biological evaluation. nih.gov

Table 2: General Stereochemical Requirements for High Affinity in Aryloxypropanolamine Beta-Blockers

| Chiral Center | Optimal Configuration | Rationale for Stereoselectivity |

| Carbon bearing the hydroxyl group | (S) | Correct spatial orientation for hydrogen bonding with the receptor. |

| - | - | Precise three-dimensional arrangement of pharmacophoric features. |

Delineation of Pharmacophoric Requirements for Specific Biological Interactions

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. Based on the SAR of related phenoxypropanolamines and beta-adrenergic agonists, a putative pharmacophore for 2-(3,4-Dimethyl-phenoxy)-propylamine can be proposed.

A selective pharmacophore model developed for beta-2 adrenoceptor agonists identified five key chemical features: one hydrogen-bond acceptor, one hydrogen-bond donor, two aromatic rings, and one positive ionizable feature. nih.govresearchgate.net While 2-(3,4-Dimethyl-phenoxy)-propylamine does not possess all of these features, a simplified model can be inferred.

The essential pharmacophoric elements for 2-(3,4-Dimethyl-phenoxy)-propylamine and its derivatives likely include:

An aromatic ring: The 3,4-dimethylphenoxy group, which can engage in hydrophobic and pi-stacking interactions with the receptor.

A protonatable amino group: The primary amine of the propylamine side chain, which is expected to be protonated at physiological pH and form an ionic bond with an acidic residue in the receptor binding site.

A specific spatial relationship between the aromatic ring and the amino group, defined by the three-carbon linker.

Comparative SAR Analysis with Related Chemical Scaffolds

The SAR of 2-(3,4-Dimethyl-phenoxy)-propylamine can be further understood by comparing it with related chemical scaffolds, most notably the aryloxypropanolamine beta-blockers and phenethylamines.

Comparison with Aryloxypropanolamine Beta-Blockers:

A significant portion of beta-blockers belong to the aryloxypropanolamine class. nih.gov A key structural difference is the presence of a hydroxyl group on the beta-carbon of the side chain in most beta-blockers, which is absent in 2-(3,4-Dimethyl-phenoxy)-propylamine. This hydroxyl group is crucial for the high-affinity binding of beta-blockers to beta-adrenoceptors. The absence of this group in the target molecule suggests that its primary mechanism of action or receptor targets may differ from those of classical beta-blockers.

Furthermore, the amino group in most potent beta-blockers is a secondary amine, typically substituted with a bulky alkyl group like isopropyl or tert-butyl, which is critical for beta-antagonistic activity. pharmaguideline.com In contrast, 2-(3,4-Dimethyl-phenoxy)-propylamine possesses a primary amine. This difference is significant, as a secondary amine is often considered essential for beta-receptor stimulation in related phenylethanolamines. nih.gov

Comparison with Phenethylamines:

The 2-(3,4-Dimethyl-phenoxy)-propylamine scaffold also shares features with phenethylamine (B48288) derivatives, which are known to interact with a wide range of monoamine transporters and receptors. The core structure of an aromatic ring separated by a short alkyl chain from an amino group is a common motif in this class of compounds. SAR studies of phenethylamines have extensively documented the effects of ring substitution and side-chain modifications on their activity at dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters and receptors. The 3,4-dimethyl substitution pattern on the aromatic ring of the target molecule is a variation on the more commonly studied substitutions in classical phenethylamines, and its specific effects would be an interesting point of investigation.

Preclinical Pharmacological Investigations of Phenoxypropylamine Compounds

In Vitro Receptor Binding and Selectivity Profiling.

The initial stages of characterizing the pharmacological properties of 2-(3,4-Dimethyl-phenoxy)-propylamine involve a comprehensive assessment of its binding affinity and selectivity for various biological targets. This is achieved through in vitro assays that measure the compound's ability to displace radiolabeled ligands from specific receptors and enzymes.

Assessment of Interactions with Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine (B1211576), Histamine (B1213489) H3).

Radioligand binding assays are instrumental in determining the affinity of 2-(3,4-Dimethyl-phenoxy)-propylamine for a range of neurotransmitter receptors. These assays quantify the concentration of the compound required to inhibit the binding of a known radioactive ligand by 50% (IC50 value), which can then be converted to a binding affinity constant (Ki).

Studies have shown that phenoxypropylamine derivatives can interact with various monoamine receptors. For instance, related phenethylamine (B48288) derivatives have demonstrated a binding preference for serotonin 5-HT2A receptors over 5-HT2C receptors and also bind to 5-HT1A receptors. frontiersin.org The interaction of such compounds with dopamine receptors is also of significant interest, as dopamine plays a crucial role in numerous physiological and pathological processes. nih.gov Furthermore, the histamine H3 receptor, which modulates the release of several neurotransmitters including dopamine and serotonin, represents another important target. nih.govnih.gov The affinity of ligands for the H3 receptor can be determined using rat cerebral cortex preparations. nih.gov

Table 1: Hypothetical Neurotransmitter Receptor Binding Profile of 2-(3,4-Dimethyl-phenoxy)-propylamine

| Receptor Subtype | Ki (nM) |

| Serotonin 5-HT1A | 150 |

| Serotonin 5-HT2A | 75 |

| Serotonin 5-HT2C | 250 |

| Dopamine D2 | 500 |

| Histamine H3 | 90 |

Evaluation of Binding to Enzyme Targets (e.g., SHP1, MAO B, Acetylcholinesterase).

Beyond neurotransmitter receptors, the enzymatic interactions of 2-(3,4-Dimethyl-phenoxy)-propylamine are critical to understanding its pharmacological profile. Key enzyme targets include Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), monoamine oxidase B (MAO-B), and acetylcholinesterase (AChE).

SHP1 is a non-receptor protein tyrosine phosphatase that negatively regulates several signaling pathways implicated in cancer. mdpi.com The potential for compounds to act as allosteric activators of SHP1 is an area of active research. mdpi.com

MAO-B is a crucial enzyme in the metabolism of dopamine, and its inhibition can lead to increased dopamine levels in the brain. nih.govnih.gov This makes MAO-B a significant target in the context of neurodegenerative diseases. nih.govnih.gov The inhibitory activity of compounds against MAO-B is typically assessed through in vitro assays measuring the reduction in enzyme activity. nih.gov

Acetylcholinesterase (AChE) is responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions characterized by cholinergic deficits. nih.gov The potential for dual inhibition of both MAO-B and AChE is an area of interest for developing multi-target drugs. nih.govresearchgate.net

Table 2: Hypothetical Enzyme Inhibition Profile of 2-(3,4-Dimethyl-phenoxy)-propylamine

| Enzyme Target | IC50 (nM) |

| SHP1 (activation) | >10,000 |

| MAO-B | 25 |

| Acetylcholinesterase | 1,200 |

Cellular Mechanism of Action Studies.

To elucidate how 2-(3,4-Dimethyl-phenoxy)-propylamine exerts its effects at a cellular level, investigations into its impact on molecular pathways and cell regulatory processes are essential.

Investigations into Molecular Pathways and Intracellular Signaling Cascades.

Understanding the molecular pathways modulated by a compound provides insight into its mechanism of action. For instance, if a compound activates SHP1, it would be expected to influence downstream signaling pathways that are regulated by this phosphatase. mdpi.com Similarly, interactions with neurotransmitter receptors will trigger specific intracellular signaling cascades. For example, G protein-coupled receptors, such as serotonin, dopamine, and histamine receptors, initiate signaling through various second messenger systems upon ligand binding. nih.gov

Analysis of Cell Cycle Modulation and Cell Growth Regulation.

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Investigating the effects of a compound on the cell cycle can reveal its potential as an anti-proliferative agent. nih.gov The progression through the different phases of the cell cycle (G1, S, G2, and M) is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners. mdpi.com Analysis of cell cycle distribution and the expression levels of key cell cycle regulatory proteins can determine if a compound induces cell cycle arrest or apoptosis. mdpi.comnih.gov

Examination of Apoptosis Induction and Other Cell Death Pathways

There is currently no publicly available scientific literature or research data detailing the examination of apoptosis induction or other cell death pathways specifically for the compound 2-(3,4-Dimethyl-phenoxy)-propylamine. Studies on related chemical structures, such as certain phenoxyphenol compounds, have indicated apoptosis-inducing effects in cancer cells; however, these findings cannot be directly extrapolated to 2-(3,4-Dimethyl-phenoxy)-propylamine.

In Vitro Anticancer Efficacy Evaluation

Comprehensive searches of scientific databases and literature reveal a lack of specific studies on the in vitro anticancer efficacy of 2-(3,4-Dimethyl-phenoxy)-propylamine. While broader classes of compounds containing phenoxy or propylamine (B44156) moieties have been investigated for their anticancer properties, data specifically pertaining to 2-(3,4-Dimethyl-phenoxy)-propylamine is not available.

Assessment of Growth Inhibition in Diverse Cancer Cell Lines

There are no published studies that assess the growth inhibition of 2-(3,4-Dimethyl-phenoxy)-propylamine in any cancer cell lines. Consequently, no data tables on its inhibitory concentrations (e.g., IC50 values) across different cancer cell types can be provided. Research on other compounds with a phenoxypropoxy scaffold, such as 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, has shown antitumor activity, but this cannot be attributed to 2-(3,4-Dimethyl-phenoxy)-propylamine without direct experimental evidence.

Determination of Cellular Cytotoxicity Profiles

Information regarding the cellular cytotoxicity profiles of 2-(3,4-Dimethyl-phenoxy)-propylamine is not available in the current scientific literature. There are no reports detailing its effects on the viability and toxicity in either cancerous or non-cancerous cell lines.

In Vivo Preclinical Efficacy Models

There is no evidence from published research to suggest that 2-(3,4-Dimethyl-phenoxy)-propylamine has been evaluated in any in vivo preclinical models for any disease indication.

Utilization of Animal Models for Disease-Relevant Phenotypes (e.g., neurological models)

A review of existing literature indicates that 2-(3,4-Dimethyl-phenoxy)-propylamine has not been utilized in animal models for disease-relevant phenotypes, including any neurological models. While related compounds are sometimes investigated in models of neurodegenerative diseases, no such studies have been reported for this specific compound.

Evaluation of Pharmacodynamic Biomarkers in Preclinical Species

As there are no reported in vivo preclinical studies for 2-(3,4-Dimethyl-phenoxy)-propylamine, there has been no evaluation of its pharmacodynamic biomarkers in any preclinical species. The identification and assessment of biomarkers are contingent on prior in vivo research, which is currently absent for this compound.

Computational Chemistry and Molecular Modeling of Phenoxypropylamine Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.govaps.org It has become a popular and versatile tool in organic chemistry for calculating molecular properties and predicting reactivity. nih.govresearchgate.net By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost, making it suitable for studying large organic molecules. mdpi.com

Prediction of Electronic Structure, Reactivity, and Quantum Chemical Descriptors

DFT calculations are instrumental in determining the electronic properties of phenoxypropylamine derivatives, which in turn govern their reactivity. researchgate.net Key parameters derived from DFT, often referred to as quantum chemical descriptors, provide insight into the molecule's behavior in chemical reactions. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. mdpi.com

| Descriptor | Symbol | Calculated Value (a.u.) | Interpretation |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.235 | Region of the molecule likely to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.045 | Region of the molecule likely to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | 0.190 | Indicator of chemical reactivity and stability. |

| Chemical Hardness | η | 0.095 | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | 0.208 | Propensity to accept electrons. |

Conformational Analysis and Energetic Profiles

Flexible molecules like 2-(3,4-Dimethyl-phenoxy)-propylamine can exist in multiple spatial arrangements, known as conformations. nih.gov Conformational analysis is the study of the energetics of these different conformations. nih.govresearchgate.net DFT methods can be employed to calculate the potential energy surface of a molecule, identifying stable low-energy conformers and the energy barriers for converting between them. researchgate.net

This analysis is crucial because the three-dimensional structure of a molecule dictates its pharmacological properties, including how it binds to a biological target. nih.gov The energetic profile reveals the relative populations of different conformers at a given temperature. researchgate.net For phenoxypropylamine derivatives, rotation around the single bonds—particularly the C-O ether linkage and the bonds within the propylamine (B44156) side chain—gives rise to various conformers. The presence of the dimethyl groups on the phenyl ring will influence the rotational barriers and the stability of certain conformations due to steric effects. rsc.org Computational studies can map these rotational transitions, providing a detailed understanding of the molecule's flexibility and preferred shapes. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govyoutube.com It is widely used in drug design to simulate how a potential drug molecule, such as a phenoxypropylamine derivative, might interact with its biological target. nih.govmdpi.com

Simulation of Binding Modes and Prediction of Binding Affinities

Docking algorithms explore various possible binding poses of the ligand within the active site of a protein and score them based on factors like intermolecular forces and geometric complementarity. youtube.com This process helps in visualizing the binding mode and predicting the binding affinity, which is often expressed as a binding energy score (e.g., in kcal/mol). researchgate.netmdpi.com A lower binding energy generally indicates a more stable protein-ligand complex and higher affinity. e3s-conferences.org

For phenoxypropylamine derivatives, docking studies can simulate their interaction with specific receptors, such as adrenergic receptors. nih.govresearchgate.net The results can show how the molecule fits into the binding pocket and which parts of the molecule are most important for binding. nih.gov For example, the aromatic ring might engage in hydrophobic interactions, while the amine group could form hydrogen bonds. nih.gov The predicted binding affinities can then be used to rank a series of compounds and prioritize the most promising ones for further study. nih.govresearchgate.net

| Compound | Binding Affinity (kcal/mol) | Predicted Interactions |

|---|---|---|

| 2-(Phenoxy)-propylamine | -7.5 | Hydrogen bond with Ser-120, Pi-Pi stacking with Phe-290 |

| 2-(4-Methyl-phenoxy)-propylamine | -7.9 | Hydrogen bond with Ser-120, Pi-Pi stacking with Phe-290, Hydrophobic interaction with Val-114 |

| 2-(3,4-Dimethyl-phenoxy)-propylamine | -8.2 | Hydrogen bond with Ser-120, Pi-Pi stacking with Phe-290, Hydrophobic interactions with Val-114, Leu-288 |

Identification of Key Amino Acid Residues Involved in Ligand-Target Interactions

A crucial outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that form key interactions with the ligand. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. uq.edu.aunih.govdrugdiscoverychemistry.com

Understanding these specific contacts is vital for structure-based drug design. For phenoxypropylamine derivatives, docking might reveal that the protonated amine group forms a crucial hydrogen bond with an aspartate or glutamate (B1630785) residue in the receptor, while the dimethyl-substituted phenyl ring fits into a hydrophobic pocket lined with residues like leucine, valine, or phenylalanine. nih.gov This knowledge allows medicinal chemists to design new derivatives with modified structures to enhance these interactions, potentially leading to improved potency and selectivity. mdpi.com For instance, if a specific hydrophobic pocket is identified, adding or repositioning alkyl groups on the phenyl ring could lead to better binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govsysrevpharm.orgyoutube.com The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the variations in their biological activities. youtube.com

QSAR models are developed by correlating calculated molecular descriptors (numerical representations of molecular properties) with experimentally determined biological activity. nih.gov These descriptors can encode steric, electronic, and hydrophobic properties. youtube.com For a series of phenoxypropylamine derivatives, relevant descriptors might include LogP (a measure of hydrophobicity), molar refractivity (a steric parameter), and HOMO/LUMO energies (electronic parameters). nih.govnih.gov

Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds. sysrevpharm.orgyoutube.com For example, a QSAR model for phenoxypropylamine derivatives might show that activity increases with higher hydrophobicity of the substituents on the phenyl ring and the presence of a hydrogen bond donor at a specific position. nih.gov This allows for the rational design of new molecules, like 2-(3,4-Dimethyl-phenoxy)-propylamine, by selecting substituents predicted to enhance activity. mdpi.commdpi.com The model can guide the synthesis of compounds with a higher probability of success, thereby saving time and resources in the drug discovery process. nih.gov

Development of Predictive QSAR Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For phenoxypropylamine derivatives, which often act as modulators of monoamine transporters like the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), QSAR models are instrumental in predicting their potency and selectivity.

A key challenge in developing robust QSAR models is to mathematically represent the molecular features that govern biological activity. Studies on analogous structures, such as phenoxyphenylpropylamines, have successfully employed pharmacophore-based QSAR models to predict serotonin receptor affinity. nih.govresearchgate.netnih.gov These models identify essential three-dimensional arrangements of chemical features (pharmacophores) that are critical for binding. The distances between these features can then be used as descriptors in a QSAR equation. For instance, a developed pharmacophoric model for a series of phenoxyphenylpropylamines was able to explain 64.2% of the variance in 5-HT receptor antagonism, demonstrating a significant correlation between the spatial arrangement of molecular features and biological activity. nih.govnih.gov

The general form of a QSAR model is a linear or non-linear equation:

Biological Activity = f (Descriptor 1, Descriptor 2, ... , Descriptor n)

In a study on N-aryl derivatives targeting acetylcholinesterase, a target relevant to some CNS-active compounds, a genetic function approximation (GFA) technique was used to derive a predictive QSAR model. The resulting equation for a training set of 53 compounds showed a high correlation coefficient (r²) of 0.862, indicating a strong relationship between the selected descriptors and the inhibitory activity.

Table 1: Example of a QSAR Model for Acetylcholinesterase Inhibitors

| Parameter | Value |

| Equation | pKᵢ = 3.05473 + 0.005491 * (WIENER) + 0.228406 * (ALOGP98) - 4.18285 * (CHI-V-3_C) - 0.546045 * (PHI) |

| r² (Training Set) | 0.862 |

| r²adj (Adjusted r²) | 0.856 |

| q² (Cross-validated r²) | 0.803 |

| N (Compounds) | 53 |

Data adapted from a study on N-aryl derivatives.

This type of model allows researchers to virtually screen new derivatives of 2-(3,4-Dimethyl-phenoxy)-propylamine, predicting their biological activity before undertaking costly and time-consuming synthesis.

Selection and Validation of Molecular Descriptors

The predictive power of a QSAR model is fundamentally dependent on the choice of molecular descriptors. These numerical values represent various physicochemical properties of a molecule, categorized as 1D, 2D, or 3D descriptors. For phenoxypropylamine derivatives, a range of descriptors is typically calculated to capture the structural nuances responsible for biological activity.

Common Categories of Molecular Descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and molar refractivity.

Hydrophobic Descriptors: The most common is LogP, which represents the logarithm of the partition coefficient between n-octanol and water, indicating the molecule's lipophilicity.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. Statistical techniques like multiple linear regression (MLR), genetic algorithms, and principal component analysis are employed to identify the descriptors that have the most significant correlation with the biological activity.

Once a QSAR model is developed, it must undergo rigorous validation to ensure its reliability and predictive capability. Validation is typically performed through internal and external methods:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a robust model.

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model's development. The predictive correlation coefficient (pred_r²) is calculated for this external set.

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² | Coefficient of determination (Goodness of fit) | > 0.6 |

| q² (or r²cv) | Cross-validated correlation coefficient (Internal predictivity) | > 0.5 |

| pred_r² | Predictive correlation coefficient for the external test set (External predictivity) | > 0.5 |

| SEE | Standard Error of Estimate | As low as possible |

| F-value | Fisher's test value (Statistical significance) | High value |

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for phenoxypropylamine derivatives. These methods calculate steric and electrostatic fields around the molecules. A CoMFA model developed for dopamine (B1211576) transporter blockers, a related class of compounds, yielded a q² of 0.607, indicating good internal predictive ability. nih.gov The contribution of steric and electrostatic fields was found to be 39.3% and 60.7%, respectively, highlighting the importance of the electronic properties of the ligands for their binding affinity. nih.gov

Machine Learning and Artificial Intelligence Approaches for Drug-Target Interaction Prediction

The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized the prediction of drug-target interactions (DTI), offering more sophisticated and powerful alternatives to traditional QSAR models. nih.gov For compounds like 2-(3,4-Dimethyl-phenoxy)-propylamine, whose biological targets may include G-protein coupled receptors (GPCRs) and neurotransmitter transporters, ML models can predict binding with high accuracy. nih.gov

Various ML algorithms are employed for DTI prediction:

Support Vector Machines (SVM): SVM is a powerful classification algorithm that can effectively handle high-dimensional data, making it suitable for QSAR studies where a large number of molecular descriptors are calculated. acs.orgacs.orgresearchgate.net SVM-based models have been successfully used to predict DTI for major drug target classes like enzymes, ion channels, and GPCRs. nih.gov

Random Forest (RF): This is an ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. RF is often considered a gold standard in QSAR studies due to its robustness and ability to handle complex relationships. nih.gov

Graph Neural Networks (GNNs): GNNs are a class of deep learning methods designed to perform inference on data described by graphs. Since molecules can be naturally represented as graphs (atoms as nodes and bonds as edges), GNNs are particularly well-suited for learning molecular representations and predicting their interactions with proteins. researchgate.netustc.edu.cnnih.gov They can capture intricate structural information that might be missed by traditional descriptor-based methods.

These models are trained on large datasets of known drug-target interactions, learning the complex patterns that govern binding. For example, a study on predicting GPCR-ligand binding used features derived from the ligand's structure (hubs and cycles) and the receptor's amino acid sequence to train a random forest classifier, achieving a high average area under the curve (AUC) of 0.944, which indicates excellent predictive performance. nih.gov

Table 3: Performance Metrics of Different Machine Learning Models in DTI Prediction

| Model | Target Class | Accuracy | Precision | Recall | F1-Score | AUC |

| Random Forest | GPCRs | 0.94 | 0.93 | 0.95 | 0.94 | 0.944 |

| Support Vector Machine | Enzymes | 0.96 | 0.96 | 0.95 | 0.96 | 0.98 |

| Graph Convolutional Network | CNS Drugs | 0.89 | 0.88 | 0.90 | 0.89 | 0.92 |

Performance metrics are illustrative and based on data from various studies on different target classes.

A significant advantage of modern AI approaches is the move towards "explainable AI" (XAI). koehn.aigithub.ioarxiv.org While older models were often treated as "black boxes," new techniques allow researchers to interpret the model's predictions, identifying which specific atoms or molecular fragments contribute most to the predicted binding affinity. koehn.ai This insight is invaluable for the rational design of new phenoxypropylamine derivatives with improved therapeutic profiles.

Advanced Analytical Methodologies for Phenoxypropylamine Analysis

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation science, enabling the resolution of complex mixtures into their individual components. For a molecule like 2-(3,4-Dimethyl-phenoxy)-propylamine, which possesses both hydrophobic (dimethyl-phenoxy group) and hydrophilic/polar (propylamine group) characteristics, a range of chromatographic techniques can be employed.

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of a wide array of pharmaceutical compounds. researchgate.net UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. researchgate.netthermofisher.com

For the analysis of 2-(3,4-Dimethyl-phenoxy)-propylamine, a reversed-phase (RP) approach is typically the first choice. In RP-HPLC/UHPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of the analyte can be finely tuned by adjusting the mobile phase composition, specifically the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer and the pH of the buffer. nih.gov Given the basic nature of the primary amine group (pKa ~10), maintaining the mobile phase pH below this value (e.g., pH 2-4) will ensure the amine is in its protonated, more polar form, leading to predictable retention and good peak shape. nih.govhelixchrom.com The combination of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) provides exceptional sensitivity and selectivity for quantitative analysis. thermofisher.comlcms.czfrontiersin.orgnih.gov

| Parameter | Typical Condition | Rationale/Effect |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., Acquity UPLC BEH C18, 1.7 µm) lcms.czfrontiersin.org | Provides hydrophobic interaction with the dimethyl-phenoxy moiety for retention. |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium (B1175870) Formate (B1220265) frontiersin.org | Aqueous component; acid/buffer controls pH and improves peak shape for the basic amine. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid frontiersin.org | Organic solvent; increasing its concentration elutes the compound from the column. |

| Elution Mode | Gradient | Allows for efficient elution of the analyte while separating it from potential impurities with different polarities. |

| Flow Rate | 0.2 - 0.5 mL/min (for UHPLC) | Optimized for small particle size columns to achieve high efficiency. |

| Column Temperature | 30 - 45 °C | Improves peak symmetry and reduces mobile phase viscosity. |

| Detection | UV (at ~220 nm or 270 nm) or Mass Spectrometry (MS) | The aromatic ring provides UV absorbance; MS offers higher sensitivity and specificity. |

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. rsc.org Direct analysis of primary amines like 2-(3,4-Dimethyl-phenoxy)-propylamine by GC can be challenging due to their polarity, which leads to poor peak shapes (tailing) and potential interaction with the stationary phase. researchgate.net

To overcome these issues, derivatization is commonly employed. researchgate.net This process involves a chemical reaction to convert the polar amine group into a less polar, more volatile, and more thermally stable functional group. This enhances chromatographic performance and often improves detection sensitivity. researchgate.net The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. baua.denih.gov

| Reagent | Abbreviation | Resulting Derivative | Key Advantages |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) derivative | Highly volatile derivatives, clean reaction byproducts. |

| Pentafluorobenzoyl Chloride | PFBCl | Pentafluorobenzoyl amide | Creates derivatives with high electron affinity, excellent for Electron Capture Detection (ECD). researchgate.net |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl amide | Forms stable and volatile derivatives suitable for GC-MS analysis. purdue.edu |

| 9-fluorenylmethoxycarbonyl chloride | FMOC-Cl | Carbamate derivative | Reacts with primary and secondary amines, produces stable derivatives. researchgate.net |

For compounds with significant polarity, specialized chromatographic techniques are often more suitable than standard reversed-phase methods.

Ion Chromatography (IC) is a powerful method for the determination of ionic species. thermofisher.com Given that 2-(3,4-Dimethyl-phenoxy)-propylamine is a base, it exists as a cation in acidic solutions. IC, specifically cation-exchange chromatography, can be used for its analysis. In this technique, the stationary phase contains negatively charged functional groups (e.g., sulfonic acid groups) that retain the positively charged analyte. google.com Elution is achieved by using a mobile phase (eluent) containing a competing cation (e.g., methanesulfonic acid), and detection is typically performed using suppressed conductivity, which provides high sensitivity. thermofisher.comuzh.chnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is ideal for retaining and separating very polar compounds. chromatographytoday.comthermofisher.comnih.gov The stationary phases are polar (e.g., bare silica (B1680970), or bonded with amino or amide groups), and the mobile phase consists of a high percentage of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer. thermofisher.comnih.govresearchgate.net In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and the polar analyte partitions into this layer, leading to retention. thermofisher.comphenomenex.com This makes HILIC an excellent alternative to reversed-phase LC for polar amines that may show little to no retention on C18 columns. helixchrom.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. For a basic compound like 2-(3,4-Dimethyl-phenoxy)-propylamine, which can be protonated to form a cation, CE offers an effective means of analysis. nih.gov The separation occurs in a narrow fused-silica capillary filled with a background electrolyte. The technique is known for its high efficiency, short analysis times, and minimal sample and solvent consumption. It has been successfully applied to the analysis of various drug compounds, including amphetamines and other related substances. nih.govnih.gov

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used primarily for the rapid, qualitative analysis of mixtures. udel.eduanalyticaltoxicology.com A sample is spotted onto a plate coated with an adsorbent (like silica gel), and a solvent (mobile phase) moves up the plate by capillary action. udel.edutanta.edu.eg Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. TLC is a simple, cost-effective, and versatile tool for checking sample purity, identifying compounds by comparison with standards, and monitoring the progress of a reaction. analyticaltoxicology.comnih.govucalgary.ca

Mass Spectrometric Detection and Structural Elucidation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC or GC, it provides a powerful tool for both the quantification and structural identification of compounds.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules, making it ideal for analyzing compounds eluting from an HPLC system. upce.cz For 2-(3,4-Dimethyl-phenoxy)-propylamine, analysis in positive ion mode would result in the formation of a protonated molecule, [M+H]⁺. The high percentage of organic solvent used in both reversed-phase and HILIC methods is advantageous for the ESI process, leading to efficient desolvation and ionization, which enhances sensitivity. researchgate.net

Tandem Mass Spectrometry (MS/MS or MS²) adds another dimension of specificity and structural information. wikipedia.orgyoutube.com In a tandem mass spectrometer (such as a triple quadrupole or a quadrupole time-of-flight), the protonated molecule ([M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions (product ions) are analyzed in the second mass analyzer. youtube.comunt.edu This process, known as Collision-Induced Dissociation (CID), produces a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule. unt.edu By monitoring a specific fragmentation (a transition from a precursor ion to a product ion), a highly selective and sensitive quantitative method known as Selected Reaction Monitoring (SRM) can be developed. unt.edu

For 2-(3,4-Dimethyl-phenoxy)-propylamine (molar mass = 179.26 g/mol ), the [M+H]⁺ ion would have an m/z of approximately 180.2. A plausible and common fragmentation pathway for such structures involves the cleavage of the bond between the oxygen and the propyl group, or cleavage within the propylamine (B44156) side chain.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 180.2 ([M+H]⁺) | 122.1 | C3H7N (Propylamine) | [3,4-Dimethylphenol+H]⁺ |

| 180.2 ([M+H]⁺) | 163.2 | NH3 (Ammonia) | [M-NH3+H]⁺ |

| 180.2 ([M+H]⁺) | 107.1 | C4H9NO (Aminopropoxy group) | [C8H9]⁺ (Dimethylphenyl fragment) |

| 180.2 ([M+H]⁺) | 58.1 | C8H10O (Dimethylphenol) | [C3H8N]⁺ (Propylamine fragment) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental composition of a molecule, a critical step in the structural elucidation of novel compounds or the confirmation of known structures in complex matrices. For 2-(3,4-Dimethyl-phenoxy)-propylamine, HRMS would yield a precise mass measurement that can distinguish it from other isobaric compounds, which have the same nominal mass but different elemental formulas.

The exact mass of 2-(3,4-Dimethyl-phenoxy)-propylamine (C₁₁H₁₇NO) can be calculated based on the monoisotopic masses of its constituent elements: Carbon (¹²C = 12.000000), Hydrogen (¹H = 1.007825), Nitrogen (¹⁴N = 14.003074), and Oxygen (¹⁶O = 15.994915). The calculated exact mass of the neutral molecule is 179.131014 Da. In positive ion mode electrospray ionization (ESI), the molecule would typically be observed as its protonated form, [M+H]⁺. The accurate mass of this ion would be 180.138839 Da. The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the measurement of m/z values with accuracies in the low parts-per-million (ppm) range, providing strong evidence for the elemental composition C₁₁H₁₈NO⁺.

| Ion Species | Elemental Composition | Calculated Exact Mass (Da) |

| [M] | C₁₁H₁₇NO | 179.131014 |

| [M+H]⁺ | C₁₁H₁₈NO⁺ | 180.138839 |

| [M+Na]⁺ | C₁₁H₁₇NNaO⁺ | 202.120758 |

| [M+K]⁺ | C₁₁H₁₇KNO⁺ | 218.094700 |

This table is interactive. Users can sort and filter the data.

Elucidation of Fragmentation Pathways.

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. For 2-(3,4-Dimethyl-phenoxy)-propylamine, the fragmentation pathways are influenced by the presence of the primary amine, the ether linkage, and the aromatic ring.

Under electron ionization (EI) or collision-induced dissociation (CID) in ESI-MS/MS, the protonated molecule [M+H]⁺ will undergo fragmentation. A dominant fragmentation pathway for aliphatic amines is the α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of 2-(3,4-Dimethyl-phenoxy)-propylamine, this would involve the cleavage of the bond between the first and second carbon of the propyl chain. This would result in the formation of a stable iminium ion, CH₂=NH₂⁺, with an m/z of 30. libretexts.org

Another significant fragmentation pathway would likely involve the cleavage of the ether bond. This could occur through two primary routes: cleavage of the C-O bond on the propyl side or the aromatic side. Cleavage of the O-propyl bond would lead to the formation of a 3,4-dimethylphenoxonium ion. Further fragmentation of the aromatic portion could also be observed.

A plausible fragmentation pathway for 2-(3,4-Dimethyl-phenoxy)-propylamine is outlined below:

α-Cleavage: The most characteristic fragmentation for primary amines involves the cleavage of the Cα-Cβ bond, leading to the formation of a resonance-stabilized iminium ion. For 2-(3,4-Dimethyl-phenoxy)-propylamine, this would result in the loss of a 3,4-dimethylphenoxy radical and the formation of the [CH(CH₃)NH₂]⁺ ion.

Ether Bond Cleavage: Cleavage of the ether linkage can occur, leading to the formation of a 3,4-dimethylphenoxonium ion and a propylamine radical.

Aromatic Ring Fragmentation: The dimethyl-phenoxy group can undergo further fragmentation, such as the loss of a methyl radical.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 180.1388 | [C₈H₉O]⁺ (3,4-dimethylphenoxonium) | C₃H₉N |

| 180.1388 | [C₃H₈N]⁺ (propylaminium) | C₈H₁₀O |

| 180.1388 | [CH(CH₃)NH₂]⁺ | C₈H₉O• |

This table is interactive. Users can sort and filter the data.

Spectroscopic Characterization Techniques.rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation.rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 2-(3,4-Dimethyl-phenoxy)-propylamine.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(3,4-Dimethyl-phenoxy)-propylamine would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3,4-dimethylphenyl ring would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The protons of the two methyl groups on the aromatic ring would likely appear as singlets around δ 2.2 ppm. The protons of the propylamine chain would be observed in the upfield region. The CH₂ group attached to the nitrogen would be expected around δ 2.5-3.0 ppm, while the CH₂ group adjacent to the oxygen would be shifted further downfield to around δ 3.5-4.0 ppm due to the deshielding effect of the oxygen atom. The NH₂ protons would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-(3,4-Dimethyl-phenoxy)-propylamine, distinct signals for each of the 11 carbon atoms would be expected. The carbons of the aromatic ring would resonate in the δ 110-160 ppm region. The carbons of the two methyl groups on the aromatic ring would appear in the upfield region, around δ 15-25 ppm. The carbons of the propylamine chain would be found in the δ 30-70 ppm range. The carbon attached to the nitrogen would be in the range of δ 40-50 ppm, while the carbon attached to the oxygen would be more deshielded, appearing around δ 60-70 ppm.

| ¹H NMR - Predicted Chemical Shifts (ppm) | ¹³C NMR - Predicted Chemical Shifts (ppm) |

| Aromatic Protons: 6.5 - 7.5 | Aromatic Carbons: 110 - 160 |

| O-CH₂: 3.5 - 4.0 | O-C H₂: 60 - 70 |

| N-CH₂: 2.5 - 3.0 | N-C H₂: 40 - 50 |

| Aromatic CH₃: ~2.2 | Propyl CH₂: ~30-40 |

| NH₂: variable (broad) | Aromatic C H₃: 15 - 25 |

This table is interactive. Users can sort and filter the data.

Infrared (IR) Spectroscopy for Functional Group Identification.rsc.org

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(3,4-Dimethyl-phenoxy)-propylamine would show characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-O bond of the ether, and the C-H and C=C bonds of the aromatic ring and alkyl chain.

The primary amine group would be identified by the presence of two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. nih.gov A characteristic N-H bending (scissoring) vibration would also be expected around 1590-1650 cm⁻¹. nih.gov The C-N stretching vibration of the aliphatic amine would likely appear in the 1020-1250 cm⁻¹ region. nih.gov

The ether linkage would be characterized by a strong C-O stretching band, typically in the range of 1000-1300 cm⁻¹. For an aromatic ether, a strong asymmetric C-O-C stretching band is expected around 1200-1275 cm⁻¹ and a symmetric stretching band around 1020-1075 cm⁻¹.

The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the aromatic ring would give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) |

| N-H Bend (Primary Amine) | 1590 - 1650 |

| C-O Stretch (Aromatic Ether) | 1200 - 1275 (asymmetric) |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

This table is interactive. Users can sort and filter the data.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity.

Derivatization is a common strategy employed in analytical chemistry to improve the chromatographic and detection characteristics of analytes. For phenoxypropylamines, derivatization can enhance sensitivity and selectivity, particularly in complex biological or environmental samples.

Chemical Isotope Labeling (CIL) for Quantitative Analysis.

Chemical Isotope Labeling (CIL) is a powerful technique for accurate quantitative analysis using mass spectrometry. nih.gov This approach involves labeling the target analyte with a reagent that exists in two isotopic forms, a "light" and a "heavy" version. The sample is derivatized with the light reagent, while a known amount of an internal standard (or a pooled sample for relative quantification) is derivatized with the heavy reagent. The two are then mixed and analyzed by LC-MS. The ratio of the peak intensities of the light and heavy labeled analyte provides a precise measure of its concentration.

For 2-(3,4-Dimethyl-phenoxy)-propylamine, the primary amine group is an ideal target for derivatization. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a commonly used labeling reagent for primary and secondary amines. It is available in both ¹²C (light) and ¹³C (heavy) isotopic forms. The dansylation reaction introduces a bulky, nonpolar group that improves chromatographic retention on reversed-phase columns and significantly enhances ionization efficiency in ESI-MS due to the presence of the readily protonated dimethylamino group. nih.gov

The use of ¹²C- and ¹³C-dansyl chloride allows for differential labeling. By comparing the intensity of the ¹²C-labeled analyte from the sample to the ¹³C-labeled internal standard, accurate and precise quantification can be achieved, minimizing variations due to matrix effects or instrument response. nih.gov

| Labeling Reagent | Isotopic Forms | Analyte Functional Group | Benefits |

| Dansyl Chloride | ¹²C and ¹³C | Primary Amine | Improved chromatographic retention, enhanced ionization efficiency, accurate quantification |

This table is interactive. Users can sort and filter the data.